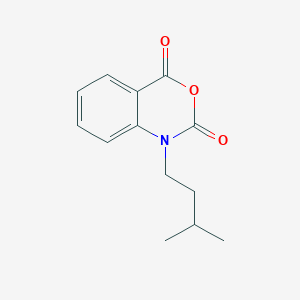

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of 3-methylbutylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a higher yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring structure are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major products are substituted benzoxazines with various functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its unique benzoxazine structure is particularly useful in creating various derivatives that can be tailored for specific chemical reactions or properties .

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Polymer Science

Due to its ability to form stable cross-linked structures, this compound is utilized in the production of advanced polymers and resins. These materials are valuable in various industrial applications due to their durability and resistance to heat and chemicals .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of synthesized derivatives similar to this compound, compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were notably low for several derivatives, indicating strong antibacterial effects .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of benzoxazine derivatives revealed that compounds like this compound can inhibit specific enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders .

Mecanismo De Acción

The mechanism of action of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: shares similarities with other benzoxazine derivatives such as:

Uniqueness

This compound: is unique due to its specific substituent, the 3-methylbutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Actividad Biológica

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 57384-50-6) is a heterocyclic compound belonging to the benzoxazine class. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Molecular Formula: C13H15NO3

Molar Mass: 233.26 g/mol

Melting Point: 74-77 °C

Boiling Point: 344.4 ± 25.0 °C

Density: 1.173 ± 0.06 g/cm³

pKa: -2.25 ± 0.20

Antimicrobial Properties

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, indicating its usefulness in treating inflammatory diseases .

Analgesic Effects

In animal models, this compound demonstrated analgesic effects comparable to standard pain relief medications. This suggests its potential for development as an analgesic agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This property makes it a candidate for further research in cancer therapeutics .

Study on Antimicrobial Efficacy

A study published in the Journal of Serb Chem Soc explored the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to control groups .

Anti-inflammatory Study

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this benzoxazine derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential application in managing inflammatory conditions .

Propiedades

Número CAS |

57384-50-6 |

|---|---|

Fórmula molecular |

C13H15NO3 |

Peso molecular |

233.267 |

Nombre IUPAC |

1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |

Clave InChI |

OWSDIKSPNCPMCL-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.